molecular formula C6H7N5O B12359634 2-amino-7-methyl-5H-purin-6-one

2-amino-7-methyl-5H-purin-6-one

Cat. No.: B12359634
M. Wt: 165.15 g/mol
InChI Key: XRJBDPIBWDPSMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methyl-5H-purin-6-one can be achieved through various synthetic routes. One common method involves the methylation of guanine. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methyl-5H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-5H-purin-6-one involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. It can form stable four-stranded helices in the presence of sodium or potassium ions, which can influence genetic processes . Additionally, its oxidative derivatives, such as 8-oxoguanine, can cause mutations and affect cellular processes .

Properties

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

2-amino-7-methyl-5H-purin-6-one

InChI

InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2-3H,1H3,(H2,7,10,12)

InChI Key

XRJBDPIBWDPSMR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=NC(=NC(=O)C21)N

Origin of Product

United States

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